molecular formula C15H18N2S B11855947 2-Propyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole

2-Propyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole

Cat. No.: B11855947
M. Wt: 258.4 g/mol
InChI Key: ZFROJVXOOLOHQY-UHFFFAOYSA-N
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Description

2-Propyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole is a heterocyclic compound that features a thiazole ring fused with a tetrahydroisoquinoline moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

2-Propyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Propyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity . This interaction can lead to a range of biological effects, including anti-inflammatory and neuroprotective activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole is unique due to its specific combination of a thiazole ring and a tetrahydroisoquinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C15H18N2S

Molecular Weight

258.4 g/mol

IUPAC Name

2-propyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)-1,3-thiazole

InChI

InChI=1S/C15H18N2S/c1-2-3-15-17-14(10-18-15)12-5-4-11-6-7-16-9-13(11)8-12/h4-5,8,10,16H,2-3,6-7,9H2,1H3

InChI Key

ZFROJVXOOLOHQY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=CS1)C2=CC3=C(CCNC3)C=C2

Origin of Product

United States

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